molecular formula C9H6F2N2O B12435596 3-(2,5-Difluorophenyl)-1,2-oxazol-5-amine

3-(2,5-Difluorophenyl)-1,2-oxazol-5-amine

Cat. No.: B12435596
M. Wt: 196.15 g/mol
InChI Key: XKSKXFAPWXTKAB-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)-1,2-oxazol-5-amine is a heterocyclic compound that contains both fluorine and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorophenyl)-1,2-oxazol-5-amine typically involves the reaction of 2,5-difluoroaniline with glyoxal in the presence of a base to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxazole derivatives with additional oxygen functionalities.

    Reduction: Amine derivatives with reduced nitrogen functionalities.

    Substitution: Compounds with various functional groups replacing the fluorine atoms.

Scientific Research Applications

3-(2,5-Difluorophenyl)-1,2-oxazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. For example, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and producing cleaved products of PARP . This suggests that the compound may exert its effects through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Difluorophenyl)-1,2-oxazol-5-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of both fluorine and oxazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H6F2N2O

Molecular Weight

196.15 g/mol

IUPAC Name

3-(2,5-difluorophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H6F2N2O/c10-5-1-2-7(11)6(3-5)8-4-9(12)14-13-8/h1-4H,12H2

InChI Key

XKSKXFAPWXTKAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=NOC(=C2)N)F

Origin of Product

United States

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